Product packaging for Vitamin B6, triacetate(Cat. No.:CAS No. 10030-93-0)

Vitamin B6, triacetate

Cat. No.: B162747
CAS No.: 10030-93-0
M. Wt: 295.29 g/mol
InChI Key: MGWNIMJWRDHXTM-UHFFFAOYSA-N
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Description

Historical Perspectives on Chemically Modified Pyridoxine (B80251) Forms in Biochemical Investigations

The journey into understanding vitamin B6 began in the 1930s with the identification of a factor that cured 'rat acrodynia', a condition characterized by severe skin lesions. researchgate.net This factor was subsequently named vitamin B6. researchgate.net The first naturally occurring form, pyridoxine, was isolated in 1938 and its structure as a pyridine (B92270) derivative was confirmed a year later. researchgate.netqmul.ac.uk This discovery paved the way for extensive research into its biological functions.

Early biochemical investigations quickly revealed that pyridoxine itself was part of a larger family of related compounds, or vitamers, with vitamin B6 activity. researchgate.netnih.gov In 1942, Esmond Snell's work with microbiological growth assays led to the characterization of pyridoxamine (B1203002) and pyridoxal (B1214274), the animated and formyl derivatives of pyridoxine, respectively. researchgate.net Further studies demonstrated that these vitamers are largely interconvertible within organisms and owe their activity to their conversion into the enzymatically active form, pyridoxal-5'-phosphate (PLP). researchgate.netwikipedia.org

The need to understand the metabolic pathways, transport mechanisms, and enzymatic conversions of these vitamers spurred the development of chemically modified forms of pyridoxine. Researchers began to synthesize derivatives to probe specific biological questions. These modifications, including esterification to create compounds like pyridoxine triacetate, were instrumental in studying how the body absorbs, utilizes, and stores vitamin B6. The chemical alteration of the parent pyridoxine molecule allowed for investigations into its stability, solubility, and transport across cellular membranes, providing crucial insights into its metabolic fate.

Pyridoxine Triacetate within the Landscape of Vitamin B6 Vitamer Research

Vitamin B6 is a collective term for six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms (PNP, PLP, and PMP). nih.govmdpi.com Among these, pyridoxal 5'-phosphate (PLP) is the most biologically active and serves as a crucial coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism. wikipedia.orgmdpi.com

Pyridoxine triacetate, as a synthetic derivative, does not occur naturally. Its significance in research lies in its function as a lipophilic prodrug of pyridoxine. The three acetate (B1210297) groups esterified to the hydroxyl groups of the pyridoxine molecule increase its fat solubility. This enhanced lipophilicity facilitates its passage across biological membranes, a valuable property for experimental studies aiming to deliver pyridoxine into cells or tissues more efficiently than the water-soluble parent compound.

In the broader context of vitamer research, pyridoxine triacetate serves as a tool to study the initial steps of pyridoxine metabolism. Once inside the cell, cellular esterases are expected to hydrolyze the acetate groups, releasing free pyridoxine. This pyridoxine is then available to be phosphorylated by pyridoxal kinase, initiating its conversion into the active coenzyme PLP. wikipedia.org By using the triacetate form, researchers can bypass the initial transport limitations of pyridoxine and focus on the intracellular enzymatic processes. This approach has been valuable in understanding the kinetics and regulation of the enzymes involved in the vitamin B6 salvage pathway.

Strategic Value of Esterified Pyridoxine Derivatives for Research Inquiry

The strategic esterification of pyridoxine to form derivatives like pyridoxine triacetate offers several advantages for biochemical and metabolic research:

Enhanced Bioavailability in Experimental Systems: The increased lipophilicity of pyridoxine triacetate allows for more efficient absorption and distribution in various experimental models, from cell cultures to animal studies. This ensures a more controlled and sustained delivery of the precursor vitamer to the target cells or tissues.

Probing Metabolic Pathways: By providing a modified substrate, researchers can investigate the activity and specificity of enzymes involved in vitamin B6 metabolism. For instance, studying the hydrolysis of pyridoxine triacetate helps to characterize the esterases responsible for this initial activation step.

Overcoming Transport Barriers: The blood-brain barrier, for example, can be a significant obstacle for polar molecules. Lipophilic derivatives like pyridoxine triacetate may offer a strategy to enhance the delivery of vitamin B6 to the central nervous system for research purposes.

Investigating Cellular Uptake Mechanisms: Comparing the uptake of pyridoxine with that of its esterified derivatives can help elucidate the different transport mechanisms involved. While pyridoxine is primarily transported by a specific carrier-mediated process, more lipophilic forms might utilize passive diffusion to a greater extent.

Controlled Release of the Active Compound: The enzymatic cleavage of the ester bonds can provide a slower, more sustained release of pyridoxine within the cell compared to the direct administration of the free vitamer. This can be advantageous in studies looking at the long-term effects of vitamin B6 supplementation in a controlled experimental setting.

In essence, the chemical modification of pyridoxine into its triacetate form provides a valuable research tool that allows for a more nuanced and targeted investigation of the intricate metabolic web of vitamin B6.

Chemical and Physical Properties of Pyridoxine Triacetate

PropertyValue
CAS Number 10030-93-0 chemsrc.comchemicalbook.com
Molecular Formula C14H17NO6 chemsrc.comchemicalbook.com
Molecular Weight 295.29 g/mol chemicalbook.compharmaffiliates.com
Boiling Point 373.1±42.0 °C (Predicted) chemicalbook.com
Density 1.219±0.06 g/cm3 (Predicted) chemicalbook.com
pKa 3.44±0.10 (Predicted) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO6 B162747 Vitamin B6, triacetate CAS No. 10030-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-acetyloxy-4-(acetyloxymethyl)-6-methylpyridin-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-8-14(21-11(4)18)13(7-20-10(3)17)12(5-15-8)6-19-9(2)16/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWNIMJWRDHXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1OC(=O)C)COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Pyridoxine Triacetate

Established Synthetic Routes for Pyridoxine (B80251) Triacetate Derivatization

The conversion of pyridoxine to pyridoxine triacetate and its subsequent use in derivatization reactions are well-established processes in organic synthesis. These routes primarily involve the modification of the three hydroxyl groups on the pyridoxine molecule.

Acylation is the fundamental reaction for the synthesis of pyridoxine triacetate from pyridoxine. This process involves the esterification of the three hydroxyl groups (at positions 3, 4', and 5') of the pyridoxine molecule. While chemical acylation can produce the triacetate, enzymatic methods have been developed to achieve higher selectivity for producing mono- or di-acylated derivatives.

Lipase-catalyzed acylation, for instance, has been optimized to control the esterification process regioselectively. acs.orgnih.gov Studies have shown that enzymes like Candida antarctica lipase (B570770) can selectively acylate the 5-position hydroxyl group. The complete acylation to form the triacetate is often achieved using chemical methods and serves as a crucial step in the synthesis of other vitamin B6 derivatives, such as pyridoxamine (B1203002), where the triacetate acts as a protected intermediate. google.comgoogle.com

The primary and most direct precursor for the synthesis of pyridoxine triacetate is pyridoxine itself. google.com Pyridoxine is a readily available commercial form of vitamin B6, making it the logical starting point for derivatization. acs.org The synthesis involves treating pyridoxine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a base, to form the tri-ester.

The industrial-scale production of the pyridoxine backbone itself has been refined over the years. A pivotal development was the use of Diels-Alder reactions, which involves the condensation of substituted oxazoles with various ene-substrates to construct the core pyridine (B92270) structure efficiently. researchgate.netmdpi.com This method provides the foundational pyridoxine molecule that is then used as the substrate for subsequent acylation to pyridoxine triacetate.

Precursor SubstrateSynthetic TargetKey TransformationReference(s)
PyridoxinePyridoxine TriacetateChemical or Enzymatic Acylation acs.orggoogle.com
4,5-Substituted-OxazolesPyridoxineDiels-Alder Reaction researchgate.netmdpi.com

Acylation Reactions in Pyridoxine Chemical Modification

Advanced Synthetic Strategies for Isotopic Labeling of Pyridoxine Triacetate

Isotopically labeled compounds are indispensable tools in metabolic research and quantitative analysis. The synthesis of labeled pyridoxine derivatives, which can be subsequently acylated to the triacetate form, allows for precise tracing and quantification in biological systems.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules. Pyridoxine and its derivatives are often labeled with stable isotopes such as deuterium (B1214612) (²H) or Carbon-13 (¹³C). medchemexpress.com These labeled compounds act as tracers in metabolic studies or as internal standards for quantification by isotope dilution assays, which are frequently analyzed using mass spectrometry (LC-MS). juniperpublishers.comjuniperpublishers.com For example, the analysis of the isotopic abundance ratio of a protonated molecular ion peak [M+H]⁺ and its corresponding [M+1]⁺ peak can reveal the degree of isotopic enrichment. juniperpublishers.com Deuterium-labeled pyridoxine, such as Pyridoxine-(methyl-d3), is commercially available for such applications. medchemexpress.com

Other approaches have focused on labeling specific positions. For instance, ¹³C labeling of the CH₂ side chains at the 4' and 5' positions has been achieved using diethyl-di-¹³C-maleate ester. researchgate.netmdpi.com Furthermore, the synthesis of 5'-β-[¹³C₆]-labeled pyridoxine glucoside has been accomplished starting from [¹³C₆]-glucose, demonstrating the versatility of labeling different parts of the molecule. nih.gov Once the isotopically labeled pyridoxine is synthesized, it can be acylated to produce the corresponding labeled pyridoxine triacetate.

Labeled PrecursorResulting Labeled ProductSynthetic StrategyReference(s)
[¹³C₃]-Propionic Acid[¹³C₃]-PyridoxineTen-step linear synthesis researchgate.nettum.de
Diethyl-di-¹³C-maleate ester4', 5'-CH₂-¹³C Labeled PyridoxineDiels-Alder based route researchgate.netmdpi.com
[¹³C₆]-Glucose5'-β-[¹³C₆]-Pyridoxine GlucosideKoenigs-Knorr glycosylation nih.gov
[¹⁵N-¹³C₃]-AlanineFourfold-isotopically labeled PyridoxineMulti-step synthesis mdpi.com

Isotopic Enrichment Techniques for Metabolic Tracing Studies

Chemoenzymatic Synthetic Approaches for Pyridoxine Triacetate and Analogues

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild reaction conditions of biological catalysts. This approach is particularly effective for the synthesis of pyridoxine derivatives.

The use of lipases for the regioselective acylation of pyridoxine is a prime example of a chemoenzymatic strategy. Lipases such as Novozym 435, porcine pancreas lipase (PPL), and Candida rugosa lipase (CRL) have been successfully employed to catalyze the esterification of pyridoxine, often with a high degree of regioselectivity for the 5-position hydroxyl group. acs.org These enzymatic reactions are typically carried out in organic solvents under mild conditions and are considered environmentally friendly.

By carefully selecting the enzyme and reaction conditions—such as temperature, water activity, and substrate molar ratio—researchers can control the extent of acylation, leading to the formation of monoesters or proceeding further to di- and tri-esters. acs.orgnih.gov This method provides a cleaner and more selective alternative to purely chemical synthesis routes, which may require complex protection and deprotection steps to achieve similar selectivity. These chemoenzymatic methods are valuable for producing not only pyridoxine triacetate but also a variety of its mono- and di-acylated analogues with potential applications in food science and cosmetics.

Biochemical Processing and Enzymatic Interconversions of Pyridoxine Triacetate

In Vitro Enzymatic Hydrolysis of Pyridoxine (B80251) Triacetate

Pyridoxine triacetate, a tri-esterified derivative of pyridoxine (Vitamin B6), functions as a prodrug. For it to become biologically active, the three acetate (B1210297) groups must be cleaved to release the parent pyridoxine molecule. This de-acetylation is an enzymatic hydrolysis reaction, primarily mediated by esterases and, to some extent, lipases.

Characterization of Esterases and Lipases Mediating De-acetylation

The hydrolysis of ester-containing prodrugs is a critical activation step, predominantly catalyzed by a diverse group of enzymes known as carboxylesterases. scirp.org These enzymes are widespread in biological systems and are responsible for cleaving ester bonds, converting lipophilic prodrugs into their more polar, active forms. scirp.orgacs.org While specific studies focusing exclusively on pyridoxine triacetate are limited, the enzymatic machinery responsible for its de-acetylation can be inferred from extensive research on analogous acetylated compounds and vitamin esters.

Esterases: This class of enzymes is the primary catalyst for the hydrolysis of a wide array of ester-containing molecules. mdpi.com They are particularly efficient with water-soluble substrates and those with shorter acyl chains. nih.gov Carboxylesterases (EC 3.1.1.1) are crucial for the bioactivation of many prodrugs, including well-known examples like aspirin, by hydrolyzing their ester linkages. acs.orgorientjchem.org Given that pyridoxine triacetate contains three acetyl ester bonds, it is a prime substrate for these enzymes. The enzymatic de-acetylation of polysaccharides, for instance, is a well-documented process mediated by specific acetyl esterases (e.g., CE6, CE12, CE16) that remove acetyl groups from various positions. nih.gov This functional parallel suggests that cellular esterases would readily recognize and hydrolyze the acetyl groups from the pyridoxine backbone.

Lipases: Lipases (EC 3.1.1.3) are another group of hydrolases that can catalyze the cleavage of ester bonds. scielo.br Traditionally, they are distinguished from esterases by their preference for water-insoluble substrates, such as long-chain triacylglycerols, and their mechanism of interfacial activation at an oil-water interface. nih.gov However, this distinction is not absolute. Some lipases exhibit activity towards smaller, more soluble esters, and can therefore participate in the hydrolysis of acetylated molecules. nih.gov For example, lipase (B570770) from Candida antarctica has been successfully used in the enzymatic synthesis and hydrolysis of vitamin esters, including derivatives of vitamin A and E. scielo.bracs.orgcore.ac.uk This demonstrates the capability of lipases to act on vitamin prodrugs, suggesting they could also contribute to the de-acetylation of pyridoxine triacetate, although likely as a secondary mechanism compared to the more specific esterases.

Table 1: General Characteristics of Hydrolases in Prodrug Metabolism
Enzyme ClassPrimary SubstratesTypical LocationRelevance to Pyridoxine Triacetate
Esterases (e.g., Carboxylesterases) Water-soluble esters, short-chain acyl esters, various prodrugs. scirp.orgnih.govLiver, intestines, plasma, and other tissues. scirp.orgPrimary enzymes responsible for the efficient hydrolysis of the three acetyl ester bonds to release pyridoxine.
Lipases Water-insoluble lipids, long-chain triacylglycerols. nih.govPancreas, gastrointestinal tract, various cells.May contribute to de-acetylation, especially given their demonstrated activity on other vitamin esters. acs.orgcore.ac.uk

Kinetic Studies of Pyridoxine Triacetate Hydrolysis

While specific kinetic parameters for the hydrolysis of pyridoxine triacetate are not extensively documented in publicly available literature, the kinetics can be understood by examining studies on analogous substrates. The efficiency of enzymatic de-acetylation is typically evaluated by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Kinetic analyses of various esterases demonstrate their high affinity and turnover rates for acetylated substrates. For example, members of the Carbohydrate Esterase Family 7 (CE7), which includes acetyl xylan (B1165943) esterases, show significant activity against the model substrate p-nitrophenyl acetate. cazypedia.org Research on the bioactivation of vicagrel, an ester prodrug, revealed that both Carboxylesterase 2 (CES2) and Arylacetamide Deacetylase (AADAC) efficiently hydrolyze the compound, with CLint (intrinsic clearance) values of 46.1 and 39.0 mL/min/mg protein, respectively, indicating rapid metabolism. frontiersin.org

The hydrolysis of other vitamin esters has also been a subject of kinetic investigation. Lipase-catalyzed hydrolysis of lutein (B1675518) esters was found to be optimal at a neutral pH of 7. upm.edu.my Similarly, the enzymatic acetylation of vitamin E derivatives by Candida antarctica lipase B highlights the interaction between hydrolases and vitamin molecules. core.ac.uk These studies collectively indicate that the ester bonds in molecules like pyridoxine triacetate are readily accessible to enzymatic hydrolysis, a process characterized by the high efficiency typical of esterase-catalyzed reactions.

Table 2: Representative Kinetic Data for Esterase Activity on Acetylated Substrates
EnzymeSubstrateKm (mM)kcat/Km (s-1mM-1)Source Organism/SystemReference
Acetyl Xylan Esterase (AXE)p-Nitrophenyl acetate0.15 ± 0.01360Paenibacillus sp. R4 cazypedia.org
Cephalosporin-C Deacetylase (CAH)p-Nitrophenyl acetate0.29 ± 0.01260Bacillus subtilis cazypedia.org
AXE (TM0077)p-Nitrophenyl acetate0.19 ± 0.03310Thermotoga maritima cazypedia.org
Pectin Acetylesterase (PtPAE1)Acetylated xylan25.3 ± 8.6 (µg/mL)N/APopulus trichocarpa nih.gov
Note: The data presented are for analogous acetylated substrates and serve to illustrate the general kinetic efficiency of de-acetylation reactions. Km values provide an indication of the substrate concentration at which the reaction rate is half of the maximum, reflecting enzyme-substrate affinity.

Metabolic Conversion Pathways of Pyridoxine Triacetate-Derived Pyridoxine in Non-Human Organisms

Following the enzymatic hydrolysis of pyridoxine triacetate to pyridoxine (PN), the liberated vitamin B6 vitamer must be converted into its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). In organisms that cannot synthesize vitamin B6 de novo, such as animals, and as a recycling mechanism in many microbes, this conversion occurs via the vitamin B6 salvage pathway. depositolegale.itnih.gov This pathway involves a sequence of phosphorylation and oxidation steps.

Pyridoxine Kinase Activity in Phosphorylation of Pyridoxine

The first committed step in the salvage pathway is the phosphorylation of pyridoxine. This reaction is catalyzed by pyridoxal kinase (PdxK) (EC 2.7.1.35), an ATP-dependent enzyme. annualreviews.orgvcu.edu Pyridoxal kinase is a versatile enzyme that can phosphorylate not only pyridoxine (PN) but also the other non-phosphorylated B6 vitamers, pyridoxal (PL) and pyridoxamine (B1203002) (PM). asm.orguniprot.org The reaction converts pyridoxine into pyridoxine 5'-phosphate (PNP), effectively "trapping" the vitamer inside the cell for further processing. annualreviews.org

Reaction: Pyridoxine + ATP → Pyridoxine 5'-phosphate (PNP) + ADP uniprot.org

The activity of pyridoxal kinase is crucial for vitamin B6 homeostasis and is dependent on the presence of divalent metal ions, such as Mg²⁺ or Zn²⁺, as cofactors. mdpi.com In prokaryotes, two isoforms of this kinase can exist, encoded by the pdxK and pdxY genes, with the PdxK enzyme being the primary catalyst for phosphorylating all three vitamers, while PdxY is more specific for pyridoxal. asm.orgasm.org The essentiality of this enzyme has been demonstrated in organisms like the African trypanosome Trypanosoma brucei, which relies entirely on the salvage pathway for its PLP supply. nih.gov

Pyridoxine 5′-Phosphate Oxidase Mechanisms in Vitamer Interconversion

Once pyridoxine is phosphorylated to pyridoxine 5'-phosphate (PNP), the next key step is its oxidation to the active coenzyme, pyridoxal 5'-phosphate (PLP). This conversion is catalyzed by pyridoxine 5'-phosphate oxidase (PNPOx) (EC 1.4.3.5). annualreviews.org PNPOx is a flavin mononucleotide (FMN)-dependent enzyme that also catalyzes the oxidation of pyridoxamine 5'-phosphate (PMP) to PLP. depositolegale.itmdpi.com

Reaction: Pyridoxine 5'-phosphate (PNP) + O₂ → Pyridoxal 5'-phosphate (PLP) + H₂O₂ nih.gov

In organisms with a de novo vitamin B6 synthesis pathway, such as Escherichia coli, PNPOx catalyzes the final step of that pathway. nih.gov In these organisms, the enzyme shows a strong substrate preference for PNP over PMP. nih.gov For instance, the PNPOx from E. coli oxidizes PNP with a catalytic efficiency approximately 50-fold higher than that for PMP. nih.gov This enzyme is subject to feedback inhibition by its product, PLP, which binds to an allosteric site, thereby playing a pivotal role in regulating the intracellular concentration of the active vitamin B6 coenzyme. depositolegale.itnih.gov

Table 3: Kinetic Parameters of E. coli Pyridoxine 5'-Phosphate Oxidase (PNPOx)
SubstrateKm (µM)kcat (s-1)InhibitorKI (µM)Reference
Pyridoxine 5'-phosphate (PNP)20.76Pyridoxal 5'-phosphate (PLP)8 nih.gov
Pyridoxamine 5'-phosphate (PMP)1051.72

Integration into the Vitamin B6 Salvage Pathway for Pyridoxal 5′-Phosphate Formation

The conversion of pyridoxine derived from pyridoxine triacetate is fully integrated into the vitamin B6 salvage pathway, a fundamental metabolic route found in organisms from bacteria to mammals. depositolegale.itasm.org This pathway ensures that various forms of vitamin B6 obtained from the environment or from protein turnover can be efficiently converted into the universal coenzyme, PLP. mdpi.com

The process begins with the de-acetylation of pyridoxine triacetate to yield free pyridoxine. This pyridoxine is then taken up by cells and immediately acted upon by pyridoxal kinase (PdxK), which phosphorylates it to pyridoxine 5'-phosphate (PNP). asm.org This phosphorylation is the entry point into the core salvage pathway. Subsequently, pyridoxine 5'-phosphate oxidase (PNPOx) catalyzes the FMN-dependent oxidation of PNP to PLP. asm.orgresearchgate.net This final product, PLP, is then ready to be utilized by a vast number of PLP-dependent enzymes that catalyze essential metabolic reactions, particularly in amino acid metabolism. nih.gov The entire sequence represents an efficient mechanism for activating the inert prodrug form into a vital cellular cofactor. asm.orgresearchgate.net

Intracellular Dynamics and Compartmentalization of Pyridoxine Triacetate-Derived Metabolites

Following the presumed hydrolysis of pyridoxine triacetate and the subsequent enzymatic conversions, the resulting vitamin B6 metabolites exhibit complex intracellular dynamics and are strategically compartmentalized to meet the metabolic demands of the cell.

Cellular Uptake Mechanisms of Modified Pyridoxine Forms

The cellular uptake of the various forms of vitamin B6, which would be derived from pyridoxine triacetate, is a critical step in their utilization. Generally, the non-phosphorylated forms of vitamin B6, such as pyridoxine, pyridoxal, and pyridoxamine, are absorbed from the intestine and taken up by cells via passive diffusion. eco-vector.com

Phosphorylated forms like PLP, however, are generally unable to cross cell membranes directly. researchgate.net For cellular uptake, extracellular PLP must first be dephosphorylated to pyridoxal by ectoenzymes such as tissue-nonspecific alkaline phosphatase (ALP). mdpi.combevital.no The resulting pyridoxal can then enter the cell, where it is subsequently re-phosphorylated to PLP by pyridoxal kinase, effectively trapping it within the cell. bevital.no Studies using mouse macrophage RAW264.7 cells have shown that pyridoxal, pyridoxine, and pyridoxal 5'-phosphate can inhibit the uptake of radiolabeled pyridoxine, suggesting a shared uptake mechanism that differs from that of pyridoxamine. nih.gov Furthermore, only pyridoxal demonstrated a strong interaction with the cell surface in these cells. nih.gov

Subcellular Distribution of Pyridoxine Triacetate-Derived Compounds in Model Systems

Once inside the cell, the primary active metabolite, PLP, is not freely distributed but is instead carefully managed. A significant portion of cytosolic PLP is bound to proteins, which protects it from hydrolysis by phosphatases. nih.gov The regulation of intracellular PLP levels is crucial, and recent research has highlighted that the subcellular compartmentalization of pyridoxal kinase (PDXK), the rate-limiting enzyme in B6 metabolism, can rapidly influence vitamer levels. nih.gov For instance, in response to certain signaling pathways, PDXK can be sequestered into lysosomes, leading to an accumulation of inactive pyridoxine. nih.gov

The subcellular distribution of pyridoxal-P phosphatase activity has been studied in rat liver, with the majority of this activity being located in the plasma membrane fraction. researchgate.net This further supports the model of extracellular dephosphorylation prior to uptake.

Mitochondria also require PLP for various metabolic processes. PLP is transported into the mitochondrial matrix via a specific transporter, SLC25A39. eco-vector.com Inside the mitochondria, PLP exists in a protein-bound state and serves as a cofactor for essential enzymes. eco-vector.com

Table 2: Subcellular Localization of Key Vitamin B6 Metabolites and Enzymes

Compound/Enzyme Subcellular Location(s) Function/Significance
Pyridoxine (PN) Cytosol Precursor for PLP synthesis nih.gov
Pyridoxal (PL) Cytosol, can cross membranes Transport form, precursor for PLP bevital.no
Pyridoxal 5'-Phosphate (PLP) Cytosol (protein-bound), Mitochondria, Nucleus Active coenzyme for numerous enzymes nih.goveco-vector.com
Pyridoxal Kinase (PDXK) Cytosol, Lysosomes (under specific conditions) Rate-limiting enzyme in B6 metabolism nih.gov
Pyridoxine 5'-Phosphate Oxidase (PNPO) Cytosol (primarily liver) Synthesis of active coenzyme PLP eco-vector.com
Alkaline Phosphatase (ALP) Plasma Membrane (ectoenzyme) Extracellular dephosphorylation of PLP bevital.noresearchgate.net
SLC25A39 Mitochondrial Inner Membrane Transporter for mitochondrial uptake of PLP eco-vector.com

Analytical Research Methodologies for Pyridoxine Triacetate and Its Metabolites

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of pyridoxine (B80251) vitamers, providing the necessary separation for accurate quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the determination of vitamin B6 compounds. mdpi.comfoodandnutritionresearch.netwho.int Methods often utilize reversed-phase chromatography with a C18 column to separate the different vitamers. nih.govresearchgate.net To enhance separation and detection, ion-pairing agents like 1-octanesulfonic acid are often added to the mobile phase. nih.gov

Detection is a critical aspect of HPLC analysis for pyridoxine vitamers. Fluorescence detection is highly sensitive and commonly employed, often requiring post-column derivatization to convert all vitamers into a highly fluorescent compound like 4-pyridoxolactone (B1195392) or by using reagents such as sodium bisulfite. foodandnutritionresearch.netnih.govnih.gov UV detection is also used, though it is generally less sensitive than fluorescence. sielc.comsielc.combch.ro The choice of mobile phase composition, including pH and organic solvent gradient, is optimized to achieve complete separation of vitamers like pyridoxine (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated forms within a reasonable analysis time. nih.govresearchgate.net

Various studies have established validated HPLC methods for quantifying B6 vitamers in diverse samples, including plasma, foods, and pharmaceutical preparations. nih.govresearchgate.nete-jkfn.orgsemanticscholar.org For instance, a method for plasma analysis was able to separate six B6 vitamers and the metabolite 4-pyridoxic acid (4-PA) in a single 46-minute run using a gradient elution. nih.gov Another method achieved separation of the three major non-phosphorylated vitamers in under 12 minutes using isocratic elution. researchgate.net

Table 1: Examples of HPLC Methods for Pyridoxine Vitamer Analysis

Analytical ColumnMobile PhaseDetection MethodAnalytesReference
C18 (ODS)Potassium phosphate (B84403) buffer (pH 2.16) with 1-octanesulfonic acid, triethylamine, and an acetonitrile (B52724) gradientFluorescence (Ex: 328 nm, Em: 393 nm) with post-column derivatizationPLP, 4-PA, PM, PL, PN, PMP nih.gov
Primesep S (Normal-Phase)Water/Acetonitrile (30/70) with 0.5% phosphoric acid bufferUV at 280 nmPyridoxine Hydrochloride, Benfotiamine sielc.com
Symmetry C18 (5 µm, 4.6 x 250 mm)Ammonium (B1175870) acetate (B1210297) buffer (0.01 M) and Acetonitrile (35:65 v/v)UV at 254 nmPyridoxine, Doxylamine japsonline.com
C18Methanol-phosphate buffer (10:90) with trimethylamine (B31210) (pH 3.55)Coulometric Electrochemical DetectionPM, PL, PN d-nb.info

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for the comprehensive profiling of pyridoxine metabolites. mdpi.comnih.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by mass spectrometry. mdpi.comnih.gov It is particularly valuable for analyzing complex biological matrices like plasma, cerebrospinal fluid, and tissues. nih.govresearchgate.netnih.gov

LC-MS/MS methods are typically developed to simultaneously quantify multiple B6 vitamers and metabolites. nih.goviihr.res.inplos.org Electrospray ionization (ESI) is a commonly used ionization source, operated in positive ion mode. rsc.org Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. rsc.org This allows for accurate measurement even at very low concentrations. nih.gov For example, a validated LC-MS/MS method for human plasma could quantify folate, flavin, and pyridoxine metabolites with a lower limit of quantification ranging from 0.2 to 3.9 nM. nih.gov Another method was developed for the simultaneous determination of six B vitamins in tomato genotypes, highlighting the technique's versatility. iihr.res.incabidigitallibrary.org

Table 2: Selected LC-MS/MS Parameters for Pyridoxine Metabolite Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)MatrixReference
Pyridoxine (B6)170.01152.20Human Plasma rsc.org
Pyridoxal 5'-phosphate (PLP)247.8149.8Human Cerebrospinal Fluid researchgate.net
4-Pyridoxic acid (PA)Not SpecifiedNot SpecifiedHuman Plasma nih.gov
Pyridoxal (PL)Not SpecifiedNot SpecifiedHuman Plasma nih.gov

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of water-soluble vitamins, including pyridoxine and its vitamers. amazonaws.comresearchgate.net CE offers advantages such as rapid analysis times, minimal sample and solvent requirements, and high separation efficiency. amazonaws.com The technique separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been applied to vitamin B6 analysis. amazonaws.comresearchgate.net For instance, a CZE method using a boric acid buffer was developed to analyze six water-soluble vitamins, including pyridoxine. amazonaws.com A more recent development is the use of CE coupled with capacitively coupled contactless conductivity detection (CE-C4D), which provides a simple and inexpensive method for quantifying pyridoxine in pharmaceutical and nutraceutical products. bohrium.comnih.gov This method demonstrated good linearity and detection limits comparable to or lower than other techniques. bohrium.comnih.gov

Table 3: Capillary Electrophoresis Conditions for Pyridoxine Analysis

CE MethodBackground ElectrolyteDetectionApplicationReference
CE-C4D10 mM L-arginine/acetic acid (pH 5) with 20% acetonitrileContactless Conductivity Detection (C4D)Pharmaceuticals, Nutraceuticals bohrium.comnih.gov
CZE20 mM tetraborate (B1243019) buffer (pH 9.2)UV DetectionPharmaceuticals researchgate.net
CZE35 mM sodium borate (B1201080) buffer (pH 9.3) with 5% (v/v) acetonitrileUV Scanning (200-360 nm)Citrus Juices amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Pyridoxine Metabolite Profiling

Spectroscopic and Spectrometric Approaches for Structural Characterization

While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of compounds like pyridoxine triacetate and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the spatial structure and conformational mobility of molecules in solution. kpfu.ruresearchgate.netkpfu.ru For pyridoxine derivatives, ¹H NMR and ¹³C NMR are fundamental for structural characterization. kpfu.ruresearchgate.net The chemical shifts, signal multiplicities, and integral values in ¹H NMR spectra provide detailed information about the proton environment within the molecule. kpfu.ru

Advanced NMR techniques, such as two-dimensional correlated spectroscopy (2D COSY), are used to establish through-bond correlations between protons, which aids in the complete assignment of signals in complex spectra. kpfu.ruresearchgate.net Furthermore, dynamic NMR studies, where spectra are recorded at different temperatures, can be used to investigate conformational exchange processes, such as the rotation of substituent groups or ring inversions. nih.gov This information is crucial for understanding the three-dimensional structure and dynamic behavior of pyridoxine derivatives, which can influence their biological activity. kpfu.ru Although specific studies on pyridoxine triacetate are not prevalent, the methodologies applied to other new pyridoxine derivatives are directly transferable for its structural elucidation. kpfu.rukpfu.ru

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. When coupled with chromatographic separation (LC-MS or GC-MS), it is a formidable tool for characterizing derivatives like pyridoxine triacetate.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the parent molecule. rsc.org The fragmentation of pyridoxine, for example, has been studied to identify characteristic product ions that can be used for its quantification and confirmation. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) and its fragment ions, the structure of a derivative can be confirmed. For pyridoxine, a protonated molecular ion peak at m/z 170 is observed. juniperpublishers.com Analysis of the isotopic abundance ratios can also provide information about the elemental composition of the molecule. juniperpublishers.com These mass spectrometric techniques are essential for confirming the identity of synthesized pyridoxine triacetate and for identifying its metabolites by detecting modifications to the core pyridoxine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridoxine Derivative Elucidation

Bioanalytical Assays for Enzymatic Activity Profiling in Relation to Pyridoxine Triacetate

Upon administration, pyridoxine triacetate is metabolized to pyridoxine, which then enters the vitamin B6 salvage pathway to be converted into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). oup.comnih.gov The key enzymes in this conversion are pyridoxal kinase and pyridoxine 5'-phosphate (PNP) oxidase. oup.comnih.gov Therefore, bioanalytical assays that profile the activity of these enzymes are crucial for understanding the metabolic fate and efficacy of pyridoxine triacetate.

The functional conversion of pyridoxine derived from pyridoxine triacetate is dependent on the catalytic efficiency of pyridoxal kinase (PDXK) and pyridoxine/pyridoxamine 5'-phosphate oxidase (PNPO). Various analytical methods, particularly enzyme-coupled assays, have been developed to quantify their activity.

Pyridoxal Kinase (PDXK) Assays: Pyridoxal kinase catalyzes the phosphorylation of vitamin B6 vitamers like pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM). nih.gov Assays to measure its activity can be performed directly or through a coupled reaction.

Direct Spectrophotometric Assay : The activity of PDXK can be measured by monitoring the increase in absorbance at 388 nm, which corresponds to the formation of pyridoxal 5'-phosphate (PLP). nih.govbiorxiv.org This method is straightforward but primarily suited for pyridoxal as the substrate due to the distinct spectral shift upon phosphorylation. nih.gov

Coupled Spectrophotometric Assay : A more versatile method involves a coupled enzyme system. The production of adenosine (B11128) diphosphate (B83284) (ADP) during the kinase reaction is linked to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov The decrease in NADH concentration is monitored by the change in absorbance at 340 nm, allowing for the kinetic characterization of the kinase with various B6 vitamers, including pyridoxine and pyridoxamine. nih.gov

Pyridoxine 5'-Phosphate (PNP) Oxidase Assays: PNP oxidase catalyzes the FMN-dependent oxidation of PNP and pyridoxamine 5'-phosphate (PMP) to PLP. nih.gov

Spectrophotometric Assay : A common method for measuring PNPO activity involves monitoring the formation of the aldimine product resulting from the reaction of newly synthesized PLP with a buffer component, such as Tris. nih.gov This complex absorbs maximally at 414 nm, providing a direct readout of enzyme activity. nih.gov

LC-MS/MS-Based Assay : A highly sensitive and specific method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly quantify the conversion of a substrate (like PNP) to the product (PLP). acs.org This approach is particularly valuable for complex biological matrices, such as dried blood spots, and allows for precise quantification even with small sample volumes. acs.org

EnzymeAssay PrincipleDetection MethodKey Parameters / SubstratesReference
Pyridoxal Kinase (PDXK)Direct measurement of PLP formation.Spectrophotometry (Absorbance at 388 nm)Substrate: Pyridoxal, ATP, MgCl₂ nih.govbiorxiv.org
Pyridoxal Kinase (PDXK)ADP formation is coupled to NADH oxidation via pyruvate kinase and lactate dehydrogenase.Spectrophotometry (Absorbance at 340 nm)Substrates: Pyridoxal, Pyridoxine, or Pyridoxamine; ATP nih.gov
Pyridoxine 5'-Phosphate Oxidase (PNPO)Formation of an aldimine complex between PLP and Tris buffer.Spectrophotometry (Absorbance at 414 nm)Substrate: Pyridoxine 5'-phosphate (PNP); Cofactor: FMN nih.gov
Pyridoxine 5'-Phosphate Oxidase (PNPO)Direct quantification of product formation from substrate.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Substrate: Pyridoxine 5'-phosphate (PNP); Product: Pyridoxal 5'-phosphate (PLP) acs.org

Metabolomics provides a systemic view of the biochemical impact of pyridoxine derivatives by simultaneously measuring a large number of small-molecule metabolites. nih.govplos.org The administration of pyridoxine triacetate and its subsequent conversion to the active coenzyme PLP can influence numerous metabolic pathways, as PLP is a required cofactor for over 140 different enzymes involved in amino acid, carbohydrate, and lipid metabolism. plos.orgmdpi.com

Untargeted and targeted metabolomics strategies, primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to identify and quantify these metabolic changes.

Untargeted Metabolomics : This hypothesis-generating approach uses platforms like liquid chromatography-mass spectrometry (LC-MS) to capture a broad snapshot of all detectable metabolites. pdeonline.orgnih.gov It is highly effective for discovering novel biomarkers and identifying unexpected metabolic perturbations. pdeonline.orgnih.gov For instance, in conditions of impaired PLP metabolism, such as pyridoxine-dependent epilepsy, untargeted metabolomics has been instrumental in identifying novel biomarkers like 2S,6S- and 2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP). pdeonline.org

Targeted Metabolomics : This approach focuses on the precise quantification of a predefined set of metabolites within specific pathways. Studies on marginal vitamin B6 deficiency have used targeted tandem MS and ¹H-NMR to analyze changes in amino acids, acylcarnitines, and organic acids. nih.govplos.org Such studies have revealed that insufficient vitamin B6 status leads to significant increases in the plasma ratios of glutamine to glutamate (B1630785) and 2-oxoglutarate to glutamate, as well as elevated proline concentrations, demonstrating widespread metabolic consequences. nih.govplos.org

These metabolomics methodologies are essential for characterizing the systemic biochemical effects resulting from the metabolic processing of pyridoxine triacetate.

Study FocusAnalytical PlatformKey Findings / Metabolic PerturbationsReference
Marginal Vitamin B6 Deficiency¹H-NMR and Tandem Mass Spectrometry (MS)Increased plasma ratios of glutamine/glutamate and 2-oxoglutarate/glutamate; increased plasma proline. nih.govplos.org
Pyridoxine-Dependent Epilepsy (ALDH7A1 Deficiency)Untargeted LC-MS and Infrared Ion Spectroscopy (IRIS)Identification of novel biomarkers: 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) and 6-oxopiperidine-2-carboxylic acid (6-oxoPIP). pdeonline.org
Pyridoxine-Dependent Epilepsy (ALDH7A1 Deficiency)Gas Chromatography-Mass Spectrometry (GC/MS)Identification of elevated 6-oxopipecolate following pyridoxine/PLP treatment. sci-hub.se
Dietary Vitamin B6 DeficiencyLC-MS/MSImpairment of PLP-dependent pathways, including lysine (B10760008) degradation and nicotinate/nicotinamide metabolism. mdpi.com

Pharmacokinetic and Distribution Studies of Pyridoxine Triacetate in Non Human Animal Models

Absorption and Systemic Bioavailability of Pyridoxine (B80251) Triacetate in Vivo

Detailed quantitative data on the absolute absorption and systemic bioavailability of pyridoxine triacetate in non-human animal models are limited in the readily available scientific literature. However, early studies in rats have provided some qualitative insights. Research indicates that pyridoxine triacetate is biologically utilized by rats as a source of vitamin B6. researchgate.netdss.go.th It is presumed that for the body to use the vitamin B6 from pyridoxine triacetate, the ester bonds must be cleaved, likely by esterase enzymes present in the gastrointestinal tract or after absorption into the bloodstream, to release pyridoxine. The released pyridoxine would then be absorbed, primarily in the jejunum, through passive diffusion. wikipedia.orgdsm.com

The general metabolism of vitamin B6 involves absorption of the different vitamers in the small intestine, followed by conversion in the liver and other tissues to the active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.orgmdpi.comnih.gov While specific studies detailing the efficiency of pyridoxine triacetate hydrolysis and subsequent pyridoxine absorption are scarce, the observed biological activity suggests that this process does occur in vivo.

Tissue Distribution and Accumulation Profiles of Pyridoxine Triacetate and its Metabolites

Specific studies detailing the tissue distribution and accumulation profiles of pyridoxine triacetate and its direct metabolites are not extensively documented. Following the presumed hydrolysis of pyridoxine triacetate to pyridoxine, the distribution would likely follow that of other vitamin B6 forms. Pyridoxine is primarily stored in the liver, with smaller quantities found in the brain and muscles. nih.govnih.gov The active form, PLP, is the main vitamer found in tissues and is known to bind to proteins, particularly albumin in the plasma, for transport. wikipedia.org

One study noted a longer retention of vitamin B6 in rats fed pyridoxine trilinoleate compared to those fed pyridoxine triacetate or pyridoxine hydrochloride. researchgate.net This suggests potential differences in the distribution and storage kinetics between these fat-soluble esters and the water-soluble hydrochloride form, though the specific tissue concentrations for pyridoxine triacetate were not provided.

Excretion Pathways and Metabolite Profiling of Pyridoxine Triacetate in Non-Human Biological Fluids

A key finding from early research in rats is that unchanged pyridoxine triacetate does not appear to be excreted in the urine, even after the administration of a large dose. researchgate.netresearchgate.net This strongly suggests that pyridoxine triacetate is metabolized in the body before renal clearance. The primary excretory metabolite of vitamin B6 is 4-pyridoxic acid, which is formed in the liver and excreted in the urine. nih.govnih.gov It is therefore highly probable that the metabolic fate of pyridoxine triacetate involves its conversion to pyridoxine, which is then metabolized to 4-pyridoxic acid and other minor metabolites for excretion.

Comprehensive metabolite profiling of biological fluids from animals administered pyridoxine triacetate to identify all metabolic products is not detailed in the available literature.

Comparative Pharmacokinetic Analysis of Pyridoxine Triacetate versus other Pyridoxine Derivatives

Comparative studies have provided some of the most valuable information regarding pyridoxine triacetate's pharmacokinetics relative to other vitamin B6 derivatives.

In rat feeding experiments, pyridoxine triacetate was found to have a biological activity equal to that of pyridoxine hydrochloride, a commonly used water-soluble form of vitamin B6. researchgate.netdss.go.th This was determined by observing no statistically significant difference in body weight gain in rats supplied with optimal levels of either compound. dss.go.th

A study comparing fat-soluble esters of pyridoxine found that rats retained vitamin B6 for a longer period when fed pyridoxine trilinoleate compared to an equivalent amount of pyridoxine triacetate or pyridoxine hydrochloride. researchgate.net This indicates that the nature of the fatty acid ester can influence the retention time of vitamin B6 in the body, a factor that could be significant for therapeutic applications requiring sustained vitamin levels.

Table of Comparative Biological Activity in Rats

CompoundRelative Biological Activity (Growth)
Pyridoxine TriacetateEqual to Pyridoxine Hydrochloride researchgate.netdss.go.th
Pyridoxine HydrochlorideStandard
Pyridoxine TrilinoleateLonger retention than Pyridoxine Triacetate researchgate.net

Mechanistic Investigations of Pyridoxine Triacetate in Cellular and Molecular Systems Non Human

Interaction with Pyridoxal (B1214274) 5′-Phosphate-Dependent Enzymes in In Vitro and Cellular Contexts

Direct Binding Studies with Apoenzymes

Modulation of Enzyme Activity by Pyridoxine (B80251) Triacetate or its Hydrolysis Products

While direct studies on the modulation of enzyme activity by pyridoxine triacetate are absent, it is understood that its biological effects are mediated through its hydrolysis to pyridoxine and subsequent conversion to pyridoxal 5'-phosphate (PLP). PLP is a crucial coenzyme for a vast number of enzymes, primarily involved in amino acid metabolism. mdpi.com

The activity of PLP-dependent enzymes, such as aminotransferases (transaminases), is directly influenced by the availability of PLP. In states of vitamin B6 deficiency, the activity of these enzymes is reduced. roche.comroche.com Supplementation with pyridoxine, and by extension its prodrug pyridoxine triacetate, would lead to the synthesis of PLP, thereby restoring or increasing the activity of these enzymes. For example, studies in rats have shown that age-related decreases in the activity of brain glutamate (B1630785) pyruvate (B1213749) transaminase (GPT) and glutamate oxaloacetate transaminase (GOT) can be reactivated by the administration of vitamin B6. sapub.org

The modulation of enzyme activity is dependent on the intracellular concentration of PLP. The conversion of pyridoxine to PLP is a regulated process involving pyridoxal kinase and pyridox(am)ine 5'-phosphate oxidase. medscape.complos.org

Influence on Cellular Metabolism and Gene Expression in Model Organisms

The influence of pyridoxine triacetate on cellular metabolism is inferred from studies on pyridoxine and vitamin B6 deficiency. As a precursor to PLP, its administration would impact metabolic pathways that are dependent on PLP-containing enzymes.

Impact on Amino Acid Metabolism Pathways in Non-Human Systems

Pyridoxal 5'-phosphate is a central coenzyme in nearly all aspects of amino acid metabolism, including transamination, decarboxylation, and transsulfuration. Therefore, the administration of pyridoxine triacetate would have a significant impact on these pathways by ensuring an adequate supply of PLP.

In non-human models, vitamin B6 deficiency has been shown to alter the concentrations of various amino acids. For instance, in rats, vitamin B6 deficiency can lead to increased plasma levels of glycine (B1666218). nih.gov The activities of key enzymes in amino acid metabolism, such as serine hydroxymethyltransferase (SHMT) and cystathionine (B15957) β-synthase (CBS), are dependent on PLP. uu.nl A deficiency in vitamin B6 can impair the function of these enzymes, leading to disruptions in the interconnected pathways of amino acid metabolism.

Table 1: Effect of Vitamin B6 Status on Key PLP-Dependent Enzymes in Amino Acid Metabolism

EnzymePathwayConsequence of B6 Deficiency
Alanine Aminotransferase (ALT) Amino Acid MetabolismDecreased activity roche.com
Aspartate Aminotransferase (AST) Amino Acid MetabolismDecreased activity roche.com
Serine Hydroxymethyltransferase (SHMT) One-Carbon Metabolism / Amino Acid MetabolismReduced activity, affecting serine and glycine balance uu.nl
Cystathionine β-Synthase (CBS) Transsulfuration PathwayImpaired conversion of homocysteine to cystathionine uu.nl
Glutamate Pyruvate Transaminase (GPT) Amino Acid MetabolismDecreased activity in aged rat brains sapub.org
Glutamate Oxaloacetate Transaminase (GOT) Amino Acid MetabolismDecreased activity in aged rat brains sapub.org

This table is based on the effects of vitamin B6/PLP, the active form derived from pyridoxine triacetate.

Effects on One-Carbon Metabolism and Related Metabolites in Non-Human Models

One-carbon metabolism is a critical network of biochemical reactions required for the synthesis of nucleotides and for methylation reactions. PLP is a key cofactor in this pathway, particularly for the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of serine to glycine, a reaction that provides one-carbon units to the folate cycle. uu.nlmdpi.com

Studies in non-human models have shown that vitamin B6 deficiency can impact one-carbon metabolism, although some studies suggest a degree of resilience in this pathway to marginal deficiency. plos.org Mathematical modeling has indicated that reduced activity of SHMT due to vitamin B6 deficiency could have effects on the levels of metabolites within the one-carbon pathway. uu.nl The transsulfuration pathway, which is linked to one-carbon metabolism through the common substrate homocysteine, is also heavily dependent on PLP for the function of cystathionine β-synthase and cystathionase. uu.nl

Transcriptomic and Proteomic Responses to Pyridoxine Triacetate Exposure

Specific transcriptomic and proteomic studies analyzing the direct effects of pyridoxine triacetate exposure in model organisms are not available in the current scientific literature. However, studies on related compounds and conditions offer some insight into the potential cellular responses. For example, a proteomic analysis of folate deficiency in rats, a condition that also perturbs one-carbon metabolism, revealed changes in the expression of proteins involved in the response to oxidative stress and tumorigenesis. nih.gov It is plausible that supplementation with pyridoxine triacetate, by influencing interconnected metabolic pathways, could also lead to changes in the expression of genes and proteins related to metabolism, cellular stress, and proliferation. However, without direct experimental evidence, these remain speculative.

Role in Microbial Systems and Bioproduction Research

Research into the microbial role of vitamin B6 is centered on its natural vitamers, which are essential cofactors for a vast array of enzymatic reactions. The industrial production of vitamin B6 is transitioning from chemical synthesis to more sustainable microbial fermentation methods. dtic.mil However, this research exclusively involves compounds like pyridoxine and its biologically active form, pyridoxal 5'-phosphate (PLP), not pyridoxine triacetate.

Microorganisms synthesize vitamin B6 through two primary de novo pathways and a salvage pathway that interconverts different vitamers. dtic.mil

Deoxyxylulose 5-Phosphate (DXP)-Dependent Pathway : Found in γ-proteobacteria like Escherichia coli, this pathway is a multistep process. It uses precursors from primary metabolism, including erythrose-4-phosphate, glyceraldehyde-3-phosphate, and pyruvate, to synthesize pyridoxal 5'-phosphate (PLP). This complex pathway involves two distinct branches that converge to form the vitamin.

DXP-Independent Pathway : This simpler pathway is present in other bacteria (like Bacillus subtilis), archaea, fungi, and plants. dtic.mil It involves two key enzymes, PdxS (a synthase) and PdxT (a glutaminase), which catalyze the direct formation of PLP from substrates like ribose 5-phosphate and glutamine. dtic.mil

Salvage Pathway : Most organisms, including many bacteria, possess a salvage pathway. This pathway allows cells to utilize and interconvert exogenous B6 vitamers like pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM). Enzymes such as pyridoxal kinase phosphorylate these compounds, which are then converted into the active coenzyme PLP.

Certain gut bacteria, including Bacteroides fragilis, Prevotella copri, and Bifidobacterium longum, are known to synthesize vitamin B6, contributing to the host's vitamin pool.

Table 1: Key Microbial Biosynthesis Pathways for Vitamin B6

Pathway Key Features Example Organisms Precursors
DXP-Dependent Multistep, seven-enzyme process Escherichia coli Erythrose-4-phosphate, Glyceraldehyde-3-phosphate, Pyruvate
DXP-Independent Two-enzyme process (PdxS/T) Bacillus subtilis Ribose 5-phosphate, Ribulose 5-phosphate, Glutamine

| Salvage Pathway | Interconverts B6 vitamers | Most bacteria | Pyridoxine, Pyridoxal, Pyridoxamine |

This interactive table summarizes the primary routes microorganisms use to produce natural forms of Vitamin B6.

Metabolic engineering has become a key strategy to develop microbial strains that overproduce vitamin B6, aiming to create a commercially viable alternative to chemical synthesis. dtic.mil These efforts focus on enhancing the production of pyridoxine, the common commercial form of vitamin B6.

Key Engineering Strategies:

Overexpression of Pathway Genes : A primary strategy involves increasing the expression of key genes in the native biosynthesis pathways. In E. coli, overexpressing mutated versions of pdxA and pdxJ from the DXP-dependent pathway has been shown to increase pyridoxine titers. Similarly, introducing and overexpressing the more efficient pdxS and pdxT genes from B. subtilis into E. coli has also resulted in enhanced production. dtic.mil

Cofactor Engineering : The biosynthesis of pyridoxine is linked to the cellular redox state, particularly the balance of NADH and NAD+. The production of one molecule of pyridoxine can generate three molecules of NADH, leading to a potential imbalance that inhibits metabolic enzymes. To counter this, researchers have engineered cofactor regeneration systems, such as introducing an NADH oxidase (Nox) to re-oxidize excess NADH to NAD+, thereby improving pyridoxine synthesis.

Fermentation Optimization : Beyond genetic manipulation, optimizing the fermentation process is crucial. Studies have used omics analyses (transcriptomics and metabolomics) to understand how pyridoxine accumulation affects cellular metabolism in E. coli. This revealed links to amino acid and TCA cycle metabolism, leading to optimization strategies like supplementing the fermentation media with succinate (B1194679) and adjusting the carbon-to-nitrogen ratio. These combined approaches have achieved pyridoxine titers as high as 1.95 g/L in fed-batch fermentations.

Engineering Prototrophy : Some industrially relevant microbes, like the acetogen Clostridium sp. AWRP, are auxotrophic for vitamin B6, meaning they cannot produce it themselves. To eliminate the need for external supplementation, researchers have successfully engineered these strains to become prototrophs by introducing the necessary biosynthesis genes (pdxS and pdxT) from another organism.

Table 2: Research Findings in Engineering Microbial Pyridoxine Production

Organism Engineering Strategy Key Genes/Targets Reported Titer
Sinorhizobium meliloti Overexpression of native and heterologous genes dxs (native), epd (E. coli) 1.3 g/L
Escherichia coli Overexpression of heterologous genes pdxST (B. subtilis) 60 mg/L
Escherichia coli Cofactor engineering, enzyme design, Nox introduction pdxA, pdxJ, Nox 676.6 mg/L

This interactive table presents detailed findings from various studies aimed at enhancing pyridoxine production in different microbial hosts.

Derivatives and Analogues of Pyridoxine Triacetate in Academic Exploration

Synthesis and Biological Evaluation of Novel Esterified Pyridoxine (B80251) Compounds

The synthesis of novel esterified pyridoxine compounds is a dynamic area of research, aimed at discovering new therapeutic agents. The pyridoxine scaffold is considered a "biologically privileged" structure, meaning it is readily recognized and processed by biological systems, which can be an advantage in drug design. researchgate.net Scientists have developed numerous synthetic routes to create a wide array of pyridoxine derivatives, which are then evaluated for various biological activities, including antibacterial and antitumor effects.

Antibacterial Derivatives: Researchers have synthesized extensive libraries of pyridoxine derivatives to combat growing antibiotic resistance. wiley.com One promising approach involves the creation of quaternary ammonium (B1175870) compounds (QACs) from pyridoxine. wiley.comnih.govmdpi.com For instance, a series of 108 novel quaternary bis-ammonium pyridoxine derivatives were synthesized and tested for antimicrobial properties. mdpi.com These syntheses often involve multi-step reactions starting from pyridoxine hydrochloride, which is first converted into cyclic ketal or acetal (B89532) derivatives. tandfonline.com These intermediates are then functionalized to produce the final QACs.

The biological evaluation of these compounds has yielded significant findings. Several derivatives have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable or superior to reference antiseptics like miramistin (B1677155) and benzalkonium chloride. mdpi.comtandfonline.com For example, certain quaternary ammonium salts of pyridoxine demonstrated high biocidal activity against both free-floating (planktonic) and biofilm-embedded Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Another study reported that specific 4-deoxypyridoxine (B1198617) derivatives were highly active against methicillin-resistant S. aureus (MRSA) strains with MICs in the 0.5–2 µg/mL range. wiley.com Additionally, fluoroquinolones, a class of antibiotics, have been chemically linked to pyridoxine derivatives to create hybrid molecules with notable antibacterial activity. researchgate.net

Antitumor Derivatives: The pyridoxine structure has also been exploited to design and synthesize novel anticancer agents. researchgate.net One strategy involves creating bioisosteric analogues of known anticancer compounds, where a part of the original molecule is replaced by a pyridoxine-based structure. For example, a series of trans-6-phenylethenyl substituted pyridoxine derivatives were synthesized as bioisosteric analogues of trans-stilbene-based drugs like tamoxifen. wiley.com These compounds were synthesized via the Wittig reaction using an aldehyde derivative of pyridoxine. wiley.com

Biological evaluation of these antitumor derivatives has shown promising results. Two of the trans-stilbene (B89595) analogues demonstrated high activity against the estrogen-dependent MCF-7 breast cancer cell line, with IC50 values between 1.9 and 7.9 µM, and showed good selectivity over normal cells. researchgate.netwiley.com In another study, alkenyl derivatives of pyridoxine containing a curcumin (B1669340) moiety were synthesized and showed selective cytotoxicity against human breast carcinoma MCF-7 cells over normal human embryonic kidney cells. butlerov.com Research into doxorubicin (B1662922) derivatives linked to a pyridoxine scaffold has also been conducted to explore new anticancer treatments. mdpi.com

Structure-Activity Relationship Studies of Pyridoxine Esters

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridoxine derivatives. These studies systematically alter the chemical structure of a lead compound and assess how these changes affect its biological activity. This process helps identify the key molecular features responsible for the desired pharmacological effect.

For antibacterial pyridoxine derivatives , a strong correlation has been found between lipophilicity (the ability to dissolve in fats) and antibacterial activity. In a study of 108 bis-ammonium pyridoxine salts, the most active compounds had calculated logP values (a measure of lipophilicity) in the range of 1–3. mdpi.com Compounds with very high (logP > 6) or very low (logP < 0) lipophilicity were almost inactive. mdpi.com The length of the alkyl substituents on the quaternary nitrogen also plays a critical role. In a series of 4-deoxypyridoxine derivatives, compounds with a long octadecyl substituent showed significantly higher antibacterial activity against Gram-positive pathogens compared to those with shorter chains. wiley.com

For antitumor pyridoxine derivatives , SAR studies have identified several key structural elements for high efficacy. In a series of 31 novel alkenyl pyridoxine derivatives designed as estradiol (B170435) analogues, the most active compounds against MCF-7 breast cancer cells shared specific features. nih.gov These included the presence of a six-membered ketal ring, a methyl group at position 5, a 3,4-dimethoxystyryl fragment at specific positions on the pyridoxine ring, and a trans-configuration of the double bond. nih.gov The presence of these features led to high specificity and antiproliferative activity, with one lead compound showing a therapeutic index significantly higher than the reference drug raloxifene. nih.gov Similarly, modifications to other positions on the pyridoxine ring have been explored. Replacing the 2-methyl group with electron-withdrawing groups like chloro or electron-donating groups like amino resulted in analogues with growth-inhibitory activity against mouse mammary adenocarcinoma cells. nih.gov

The data below summarizes key findings from SAR studies on different classes of pyridoxine derivatives.

Pyridoxine Triacetate as a Precursor for Novel Modified Vitamers and Probes

Pyridoxine triacetate is a valuable precursor in organic synthesis due to the protective nature of its acetate (B1210297) groups. These ester groups mask the reactive hydroxyl moieties of pyridoxine, allowing chemists to perform reactions on other parts of the molecule without unintended side reactions. Subsequently, the acetate groups can be removed (hydrolyzed) to regenerate the hydroxyls, making it a key intermediate in the synthesis of other vitamin B6 forms (vitamers) and specialized chemical tools (probes).

One of the primary uses of pyridoxine triacetate is in the synthesis of other B6 vitamers like pyridoxamine (B1203002) and pyridoxal (B1214274). A non-oxidative method for synthesizing pyridoxamine uses pyridoxine as the starting material. google.com In this process, the hydroxyl groups of pyridoxine are first protected, for example, by converting them to acetate esters to form pyridoxine triacetate. google.com This protection allows for selective modification of the 4-position hydroxymethyl group. The reaction with phthalimide, for instance, can be applied to compounds with good leaving groups like esters to form an N-alkyl phthalimide, which can then be converted to the primary amine, yielding pyridoxamine. google.com

Similarly, the synthesis of pyridoxal often involves the oxidation of pyridoxine. tum.de Using protected intermediates like pyridoxine triacetate can help control the oxidation to selectively target the desired hydroxymethyl group. The synthesis of isotopically labeled vitamers, which are invaluable tools for metabolic research, also relies on these synthetic strategies. For example, [13C3]-labelled pyridoxal and pyridoxamine have been prepared from synthesized [13C3]-pyridoxine. tum.deresearchgate.net These syntheses commonly involve the formation of imine or oxime derivatives from a pyridoxine precursor, followed by hydrolysis or hydrogenation to yield the target vitamer. tum.deresearchgate.net The use of ester protecting groups is a common tactic in such multi-step syntheses to ensure high yields and purity of the final product. tum.de

The table below lists the chemical compounds mentioned in this article.

Future Directions and Emerging Research Avenues for Pyridoxine Triacetate Studies

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A complete understanding of the biological effects of pyridoxine (B80251) triacetate requires a systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological responses to this compound. Future research will likely move beyond single-endpoint assays to embrace these comprehensive analytical strategies.

Multi-omics has already proven powerful in elucidating the broader roles of vitamin B6. For instance, combined transcriptome and metabolome analyses in Escherichia coli have revealed intricate links between pyridoxine accumulation and the regulation of amino acid metabolism and the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Similarly, multi-omics studies in the context of liver disease have begun to map the involvement of the vitamin B6 metabolic pathway in pathogenesis. tandfonline.comresearchgate.net

For pyridoxine triacetate, a key future direction will be to apply these multi-omics workflows to directly compare its effects against those of pyridoxine. Such studies could reveal unique mechanistic details arising from its acetylated structure. For example, transcriptomic analysis could identify genes whose expression is uniquely altered by the triacetate form, potentially related to cellular uptake transporters or esterase enzymes responsible for its de-acetylation. Metabolomic profiling could track the appearance of specific metabolic intermediates, providing a clear picture of its absorption, conversion to the active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), and influence on downstream metabolic networks. researchgate.netnih.gov This integrated approach is essential for building a comprehensive model of the compound's mechanism of action, from the molecular to the organismal level. plos.orgzju.edu.cn

Table 1: Potential Applications of Multi-Omics Technologies in Pyridoxine Triacetate Research
Omics TechnologyKey Research QuestionPotential FindingsRelevant Analogy from B6 Research
Transcriptomics (RNA-Seq) How does pyridoxine triacetate alter gene expression compared to pyridoxine?Identification of unique gene signatures related to esterase activity, membrane transport, and metabolic enzyme regulation.Analysis of differentially expressed genes in E. coli upon pyridoxine accumulation. researchgate.net
Proteomics Which protein networks are specifically modulated by pyridoxine triacetate?Quantification of changes in the abundance of metabolic enzymes, signaling proteins, and transporters involved in its processing and downstream effects.Combined proteomic and metabolomic analysis of liver tissues to understand B6's role in disease. tandfonline.comresearchgate.net
Metabolomics What is the metabolic fate of pyridoxine triacetate and its impact on cellular metabolism?Tracing the conversion pathway to PLP, identifying unique byproducts, and mapping its influence on amino acid, lipid, and carbohydrate pathways.Metabolome analysis to link pyridoxine to the TCA cycle and amino acid biosynthesis. nih.gov
Integrated Multi-Omics What is the complete systems-level impact of pyridoxine triacetate?A comprehensive model linking genetic regulation to protein function and metabolic output, revealing its full mechanism of action.Use of multi-omics to understand the microbiota-gut-brain axis and the role of B vitamins. zju.edu.cn

Development of Advanced Computational Models for Predicting Biological Fates

Computational modeling offers a powerful, predictive framework to accelerate research and generate testable hypotheses about the biological fate of pyridoxine triacetate. While experimental work is indispensable, in silico methods can efficiently screen properties and simulate complex interactions, guiding more focused laboratory studies.

Computational chemistry is already being used to study vitamin B6 derivatives. For example, Density Functional Theory (DFT) and other quantum chemical methods have been employed to screen pyridoxine-derived molecules for electrochemical properties and to understand their behavior in analytical separation techniques. chemrxiv.orgd-nb.info Building on this foundation, future research can develop more sophisticated models tailored to biological systems.

Advanced computational models could include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models could predict the biological activity of pyridoxine triacetate and related derivatives based on their physicochemical properties. This would enable the rational design of new compounds with optimized characteristics.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Such models could simulate the absorption, distribution, metabolism, and excretion (ADME) of pyridoxine triacetate. By modeling factors like its passive diffusion across cell membranes and its susceptibility to enzymatic cleavage, researchers could predict its bioavailability and residence time in different tissues compared to its non-acetylated counterpart. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into how pyridoxine triacetate interacts with key biological targets. This could include modeling its binding to pyridoxal kinase (the enzyme that phosphorylates vitamin B6) or its passage through membrane protein channels.

These computational tools will be crucial for forecasting how the tri-ester structure influences the compound's journey from administration to its ultimate role as the coenzyme PLP, providing a theoretical framework to complement and guide experimental validation. nih.gov

Table 2: Future Computational Modeling Approaches for Pyridoxine Triacetate
Model TypeRequired InputsPredicted Outputs / Biological Questions Answered
Quantum Chemistry (e.g., DFT) Molecular structure, electronic configuration.Reactivity, stability, and electrostatic potential; prediction of interaction sites with enzymes. chemrxiv.org
Molecular Dynamics (MD) Simulation 3D structure of pyridoxine triacetate and target protein (e.g., pyridoxal kinase, membrane transporter).Binding affinity, conformational changes upon binding, and mechanism of membrane translocation.
QSAR Modeling A dataset of related vitamin B6 derivatives and their measured biological activities.Predicted biological activity of novel derivatives; identification of key structural features for activity.
PK/PD Modeling Data on absorption, metabolic conversion rates, and clearance.Simulation of plasma and tissue concentration over time; prediction of bioavailability and conversion efficiency to PLP. nih.gov

Exploration of Pyridoxine Triacetate in Specialized Non-Human Biological Systems

The study of pyridoxine triacetate in diverse and specialized non-human biological systems offers a unique opportunity to uncover novel metabolic pathways and potential biotechnological applications. While human biology is a primary focus, organisms that thrive in extreme environments (extremophiles), possess unique metabolic networks (e.g., certain parasites), or are part of complex ecosystems (e.g., gut microbiota) can serve as powerful research models.

Research on the parent vitamin B6 has shown its importance across different life forms, from bacteria to parasites like Trypanosoma brucei. plos.orgplos.org Future studies on pyridoxine triacetate could explore:

Microbiome Interactions: Investigating how pyridoxine triacetate is metabolized by different species within the gut microbiome. zju.edu.cn Its altered chemical nature might favor uptake by specific bacteria, potentially modulating the composition of the microbiota and the production of neuroactive metabolites.

Pathogen Metabolism: Studying the compound in pathogenic organisms where the vitamin B6 biosynthesis pathway is distinct from humans and is considered a potential drug target. The triacetate form might act as a selective delivery vehicle or inhibitor in these systems.

Biotechnological Production: In engineered microorganisms used for industrial production, pyridoxine triacetate could be explored as a stable, lipid-soluble precursor to the essential coenzyme PLP, potentially enhancing the yield of B6-dependent enzymatic reactions. This parallels research aimed at optimizing pyridoxine production in E. coli. researchgate.netnih.gov

Model Organisms with Unique Physiology: A study in rabbits showed that pyridoxine could counteract the effects of a different triacetate compound (6-azauridine triacetate), highlighting the interplay between such molecules and vitamin B6 metabolism in a non-human mammalian system. nih.gov Exploring pyridoxine triacetate in organisms with specialized lipid metabolism or detoxification systems could reveal novel biological roles.

These explorations would not only broaden our fundamental understanding of vitamin B6 metabolism across the tree of life but could also lead to new antimicrobial strategies or improved biotechnological processes.

Table 3: Research Avenues for Pyridoxine Triacetate in Specialized Systems
Biological SystemRationale for StudyPotential Research Outcome or Application
Gut Microbiome Lipophilic nature may alter uptake by specific bacterial phyla.Modulation of microbial community structure; altered production of short-chain fatty acids or neurotransmitters. zju.edu.cn
Pathogenic Microorganisms (e.g., Trypanosoma) Vitamin B6 pathways are potential drug targets.Development of novel antimicrobial agents with selective delivery or inhibitory action. plos.org
Engineered E. coli Enhanced stability or uptake could improve cofactor availability for bioproduction.Increased efficiency in the biotechnological synthesis of valuable chemicals using B6-dependent enzymes. plos.org
Marine Extremophiles Organisms adapted to high-pressure or high-salinity environments may have unique esterase enzymes.Discovery of novel enzymes capable of processing acetylated compounds; understanding of metabolic adaptation.

Innovative Applications in Advanced Chemical Biology Research

The unique structure of pyridoxine triacetate makes it an attractive scaffold for the development of novel chemical biology tools. Chemical biology aims to study and manipulate biological systems using chemical techniques, and vitamin derivatives are increasingly being used for this purpose. For example, derivatives of vitamin B12 have been engineered into photolabile conjugates for the light-controlled release of molecules, while vitamin B2 derivatives have been incorporated into materials to create photoinduced antibacterial surfaces. acs.orgnih.gov

Future research could leverage pyridoxine triacetate to create sophisticated molecular probes and actuators:

Prodrug and Delivery Systems: The triacetate form is essentially a prodrug of pyridoxine. This principle can be expanded by chemically modifying the acetate (B1210297) groups to create targeted delivery systems, perhaps for specific tissues or cell types that have high esterase activity. This approach is analogous to how vitamin B12 derivatives have been explored for tumor targeting. aacrjournals.org

Activity-Based Probes: By replacing one of the acetate groups with a reactive warhead, researchers could design activity-based probes to identify and profile the specific esterase enzymes that de-acetylate pyridoxine triacetate in living cells.

Tagged and "Caged" Compounds: A fluorescent dye or an affinity tag (like biotin) could be attached via a cleavable linker to one of the hydroxyl positions before acetylation. This would allow for tracking the molecule's uptake and distribution. Furthermore, incorporating a "photocage"—a chemical group that is removed upon exposure to light—would enable the precise spatiotemporal release of pyridoxine within a cell, allowing researchers to study its immediate effects with high resolution. nih.gov

Novel Catalytic Antioxidants: Research has shown that modifying the pyridoxine ring structure can turn it into a catalytic antioxidant. acs.org The triacetate backbone could serve as a starting point for designing new derivatives with enhanced or novel catalytic properties.

These chemical biology applications would transform pyridoxine triacetate from a passive subject of study into an active tool for interrogating complex biological processes, such as mapping metabolic pathways and protein-protein interactions with unprecedented detail.

Table 4: Potential Chemical Biology Applications of Pyridoxine Triacetate
Tool/ApplicationDescriptionResearch Goal
Photocaged Pyridoxine Triacetate The compound is rendered inactive by a light-sensitive group. Exposure to a focused laser beam releases the active form.To study the immediate, localized effects of pyridoxine release on cellular signaling and metabolism with high temporal and spatial control. nih.gov
Fluorescently-Tagged Derivatives A fluorescent dye is attached to the pyridoxine scaffold.To visualize the uptake, subcellular localization, and trafficking of the compound in real-time using microscopy.
Affinity-Based Probes An affinity tag (e.g., biotin) is attached, allowing for the pulldown of interacting proteins.To identify the enzymes (kinases, esterases) and transporters that bind to pyridoxine triacetate or its metabolites.
Targeted Delivery Conjugates The molecule is linked to a ligand that recognizes a specific cell-surface receptor.To deliver pyridoxine selectively to certain cell types, such as cancer cells or specific neurons. aacrjournals.org

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate the biochemical mechanisms of Vitamin B6 triacetate?

  • Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "In rodent models (P), how does Vitamin B6 triacetate (I) compared to pyridoxine hydrochloride (C) affect homocysteine levels (O) over 12 weeks (T)?" This ensures specificity and testability . Avoid broad topics like "effects of Vitamin B6" by narrowing to molecular pathways (e.g., transsulfuration) .

Q. What experimental designs are suitable for comparing Vitamin B6 triacetate’s bioavailability to other B6 vitamers?

  • Methodology : Use randomized controlled trials (RCTs) with clear supplementation categorization (e.g., nonsupplementation, monotherapy, combination with other B vitamins). Baseline assessments via structured questionnaires can reduce bias . Include pharmacokinetic parameters (AUC, Cmax) and biochemical markers (plasma PLP, homocysteine) .

Q. How can researchers assess the stability of Vitamin B6 triacetate in liquid formulations?

  • Methodology : Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use HPLC to quantify degradation products (e.g., free pyridoxine). Reference formulations like multivitamin syrups containing glyceryl triacetate as a stabilizer .

Advanced Research Questions

Q. How can contradictory data on Vitamin B6 triacetate’s efficacy in lowering homocysteine be resolved?

  • Methodology : Perform meta-analyses stratified by population subgroups (e.g., genetic polymorphisms in MTHFR). Use multivariate regression to control for confounders (e.g., folate intake, renal function). Transparent data sharing and replication studies are critical .

Q. What methods are recommended to study Vitamin B6 triacetate’s role in enzymatic pathways involving PLP-dependent enzymes?

  • Methodology : Utilize databases like the B6 Database (Percudani & Peracchi, 2009) to identify target enzymes (e.g., cystathionine β-synthase). Conduct in vitro assays with recombinant enzymes, measuring cofactor binding affinity via fluorescence quenching or isothermal titration calorimetry .

Q. How can researchers optimize synthetic routes for Vitamin B6 triacetate to improve yield and purity?

  • Methodology : Apply design-of-experiments (DoE) to test reaction variables (catalyst concentration, temperature). Characterize intermediates using NMR and mass spectrometry. Compare esterification efficiency of pyridoxine with acetic anhydride vs. enzymatic methods .

Q. What multi-omics approaches are suitable for elucidating Vitamin B6 triacetate’s systemic effects?

  • Methodology : Integrate metabolomics (LC-MS for PLP metabolites), transcriptomics (RNA-seq of liver/kidney tissues), and proteomics (SILAC labeling). Use pathway analysis tools (KEGG, Reactome) to map interactions with one-carbon metabolism .

Q. How can biomarkers for Vitamin B6 triacetate sufficiency be validated in heterogeneous populations?

  • Methodology : Leverage national biochemical surveys (e.g., CDC’s NHANES) to establish reference intervals for PLP and homocysteine. Validate assays via inter-laboratory comparisons and proficiency testing .

Methodological Considerations

  • Data Interpretation : Address confounding by stratifying analyses by baseline nutrient status or genetic factors (e.g., ALPL variants affecting alkaline phosphatase activity) .
  • Ethical Reporting : Disclose conflicts of interest and provide raw data upon request to enable independent verification .
  • Research Transparency : Pre-register hypotheses and analytical plans to mitigate bias, as emphasized in clinical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.